1-benzyl-3-(1-methyl-1H-benzotriazol-5-yl)urea
Overview
Description
1-Benzyl-3-(1-methyl-1H-benzotriazol-5-yl)urea is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(1-methyl-1H-benzotriazol-5-yl)urea typically involves the reaction of benzotriazole derivatives with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(1-methyl-1H-benzotriazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives.
Scientific Research Applications
1-Benzyl-3-(1-methyl-1H-benzotriazol-5-yl)urea has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(1-methyl-1H-benzotriazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-1H-benzotriazole: Shares the benzotriazole core but lacks the urea linkage.
1-Methyl-1H-benzotriazole: Similar structure but with a methyl group instead of the benzyl group.
1-Benzyl-3-(1H-benzotriazol-5-yl)urea: Similar structure but without the methyl group on the benzotriazole ring.
Uniqueness: 1-Benzyl-3-(1-methyl-1H-benzotriazol-5-yl)urea is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the benzotriazole and urea moieties provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-benzyl-3-(1-methylbenzotriazol-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-20-14-8-7-12(9-13(14)18-19-20)17-15(21)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLOJKFKHQDCHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205209 | |
Record name | N-(1-Methyl-1H-benzotriazol-5-yl)-N′-(phenylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693808-09-2 | |
Record name | N-(1-Methyl-1H-benzotriazol-5-yl)-N′-(phenylmethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693808-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methyl-1H-benzotriazol-5-yl)-N′-(phenylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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